molecular formula C7H3ClOS2 B6605521 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde CAS No. 2247104-18-1

3-chlorothieno[2,3-b]thiophene-2-carbaldehyde

Cat. No.: B6605521
CAS No.: 2247104-18-1
M. Wt: 202.7 g/mol
InChI Key: GPRDGRJVUGRPHF-UHFFFAOYSA-N
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Description

3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of 3-chlorothiophene-2-carboxylic acid with suitable aldehydes can yield the desired compound. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-chlorothieno[2,3-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

    Oxidation: 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid.

    Reduction: 3-chlorothieno[2,3-b]thiophene-2-methanol.

    Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorothieno[3,2-b]thiophene-2-carbaldehyde
  • 3-chlorothiophene-2-carboxylic acid
  • 3-chlorothiophene-2-methanol

Uniqueness

3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is unique due to its specific arrangement of sulfur and chlorine atoms within the thienothiophene framework. This unique structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science. Additionally, its reactivity towards various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chlorothieno[2,3-b]thiophene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDGRJVUGRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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